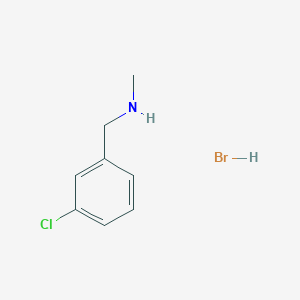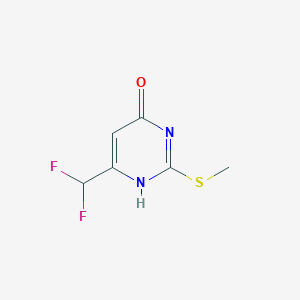
6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of advanced techniques such as particle-in-cell Monte Carlo collision simulations. These simulations help in understanding the dynamics of the compound under various discharge conditions, including plateau voltage, pulse rise time, and initial charged particle density .
Industrial production methods for this compound are not widely documented, but the use of high-voltage nanosecond pulses and atmospheric pressure discharge techniques are crucial in its preparation. These methods ensure the generation of the compound with the desired properties and stability.
Chemical Reactions Analysis
Compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include high-energy pulses, specific voltage settings, and controlled atmospheric conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used in studies related to plasma physics and the behavior of charged particles under high-voltage conditions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases that involve abnormal cellular activities.
Mechanism of Action
The mechanism of action of compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” involves its interaction with charged particles and its ability to influence the dynamics of plasma discharge. The compound affects the density of charged particles in the plasma bulk and the formation of cathode sheaths. These interactions are crucial in determining the compound’s effects on various molecular targets and pathways .
Comparison with Similar Compounds
Compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” can be compared with other similar compounds that are involved in plasma physics and high-voltage discharge studies. Some of these similar compounds include:
O-Methylandrocymbine: Known for its involvement in biochemical reactions and pathways.
Acetazolamide: Used in medical applications for its effects on carbonic anhydrase and related pathways.
The uniqueness of compound “this compound” lies in its specific interactions with charged particles and its ability to influence plasma dynamics under high-voltage conditions. This makes it a valuable compound for advanced research in various scientific fields.
Properties
IUPAC Name |
6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2OS/c1-12-6-9-3(5(7)8)2-4(11)10-6/h2,5H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXRTFBLGDDJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=C(N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=C(N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
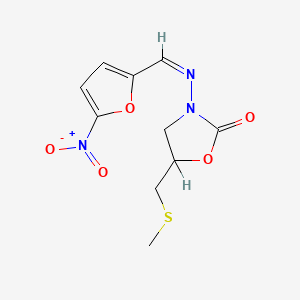

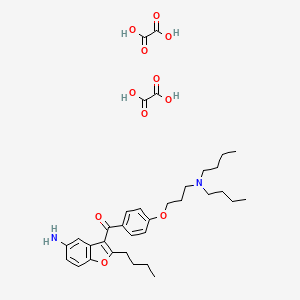
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol](/img/structure/B7889047.png)
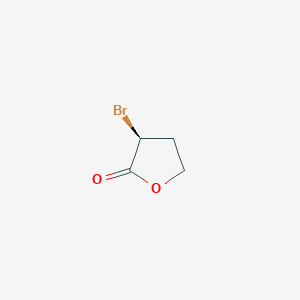
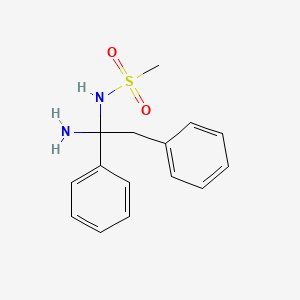
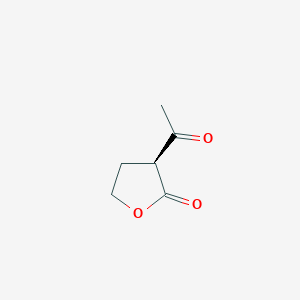
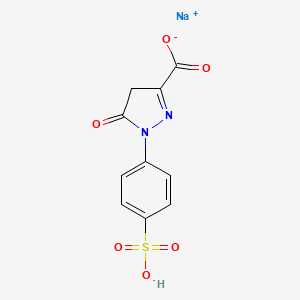
![Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B7889071.png)
![N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine](/img/structure/B7889073.png)
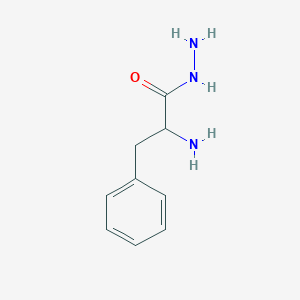
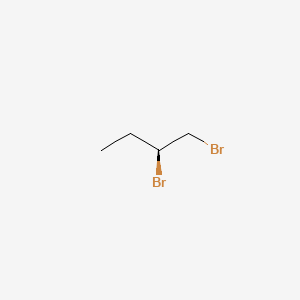
![[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride](/img/structure/B7889093.png)
